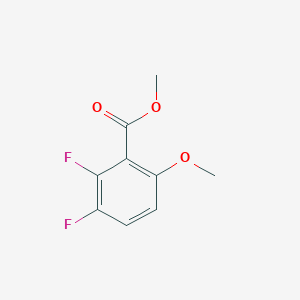

Methyl 2,3-difluoro-6-methoxybenzoate

描述

Structure

2D Structure

属性

IUPAC Name |

methyl 2,3-difluoro-6-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O3/c1-13-6-4-3-5(10)8(11)7(6)9(12)14-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQSNVGDMYHDQRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)F)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Preparation of 2,3-Difluoro-6-Methoxybenzoic Acid Intermediate

A critical intermediate in the synthesis is 2,3-difluoro-6-methoxybenzoic acid, which can be prepared by oxidation of 2,3-difluoro-6-methoxybenzaldehyde. The oxidation method reported involves the use of potassium hydroxide and hydrogen peroxide under controlled conditions.

| Step | Conditions |

|---|---|

| Starting Material | 2,3-Difluoro-6-methoxybenzaldehyde (5 g) |

| Base | Aqueous potassium hydroxide (30 g KOH in 200 mL water) |

| Oxidizing Agent | Hydrogen peroxide (40 mL, 29.5%) added slowly |

| Temperature | Heated to 70 °C for 2 hours |

| Work-up | Cooled to room temperature, extracted with dichloromethane (DCM), acidified to pH 2 with HCl |

| Extraction | Extracted with ethyl acetate (EA) three times |

| Purification | Drying, spin-drying, dissolution in DCM and EA, precipitation with petroleum ether (PE) |

- The reaction is monitored by thin-layer chromatography (TLC) to ensure complete conversion.

- The product is isolated as a yellow-brown solid with high purity after repeated precipitation cycles.

- The mass ratio of aldehyde to potassium hydroxide is maintained at 1:6, with KOH concentration approximately 3 g per 20 mL water.

Esterification to Methyl 2,3-Difluoro-6-Methoxybenzoate

The methyl ester is typically prepared by esterification of the corresponding acid. Common methods include:

- Acid-catalyzed esterification using methanol under reflux.

- Conversion of the acid to an acid chloride followed by reaction with methanol.

- Direct methylation using methyl iodide in the presence of a base.

From the literature, methylation often involves reagents such as sodium hydride (NaH) and methyl iodide (MeI) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), followed by purification through chromatography.

Alternative Synthetic Routes and Notes

- Some patents describe nucleophilic substitution reactions under inert atmosphere with sodium methylate in methanol at elevated temperatures (80–150 °C) and pressures (0.18–1.4 MPa), followed by hydrolysis and acidification to yield methoxybenzoic acid derivatives.

- The process is designed to be low in alkali consumption and environmentally friendly, suitable for industrial scale.

- The fluorination pattern (2,3-difluoro) is often introduced early in the synthesis by starting with fluorinated benzaldehydes or anilines, which are then transformed through diazotization and hydroxylation steps, although these are more common for chloro derivatives; however, similar strategies may be adapted for fluorinated analogs.

- Purification methods include repeated recrystallizations and chromatography on silica gel using solvent mixtures such as n-hexane/ethyl acetate or chloroform/methanol to achieve high purity.

Summary Table of Preparation Steps

Analytical and Research Findings

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 19F) confirms the fluorine substitution pattern and methoxy group placement.

- TLC and High-Performance Liquid Chromatography (HPLC) are used routinely to monitor reaction progress and purity.

- The oxidation method using potassium hydroxide and hydrogen peroxide yields a product with excellent crystallization properties, facilitating purification.

- The methyl esterification step is efficient and yields a compound suitable for further synthetic applications or biological testing.

化学反应分析

Types of Reactions

Methyl 2,3-difluoro-6-methoxybenzoate undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms in the compound can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF), and catalysts like palladium on carbon.

Oxidation: Oxidizing agents like potassium permanganate, solvents such as acetone, and acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride, solvents such as ether, and low temperatures.

Major Products Formed

Substitution: Formation of substituted benzoates with various functional groups.

Oxidation: Formation of 2,3-difluoro-6-methoxybenzaldehyde or 2,3-difluoro-6-methoxybenzoic acid.

Reduction: Formation of 2,3-difluoro-6-methoxybenzyl alcohol.

科学研究应用

Methyl 2,3-difluoro-6-methoxybenzoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as a precursor for fluorinated drugs that exhibit enhanced metabolic stability and bioavailability.

Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and coatings.

作用机制

The mechanism of action of methyl 2,3-difluoro-6-methoxybenzoate depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets, leading to improved efficacy and reduced side effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The following table highlights key structural and functional differences between Methyl 2,3-difluoro-6-methoxybenzoate and analogous compounds:

Key Observations:

- Halogen vs. Methoxy Substituents : The presence of fluorine at positions 2 and 3 in the target compound contrasts with bromine in Methyl 3,6-dibromo-2-fluorobenzoate . Bromine’s larger atomic radius increases molecular weight (311.93 vs. ~218 for the target ester) and may enhance electrophilic substitution reactivity.

- Trifluoromethyl Groups : 2-Methoxy-4,6-ditrifluoromethylbenzoic acid features CF₃ groups, which are strongly electron-withdrawing and lipophilic, making it suitable for hydrophobic environments in agrochemicals.

- Aldehyde vs. Ester : 2,3-Difluoro-6-methoxybenzaldehyde serves as a precursor for synthesizing esters like the target compound, highlighting the versatility of fluorinated benzaldehydes in organic synthesis.

Chemical Reactivity and Stability

- This stability is advantageous in drug design to resist metabolic degradation.

- Ester Hydrolysis : Unlike its parent acid , the methyl ester is more lipophilic but susceptible to hydrolysis under acidic or basic conditions, a property shared with other methyl benzoates (e.g., pesticide esters in ) .

生物活性

Methyl 2,3-difluoro-6-methoxybenzoate is a fluorinated benzoate compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, exploring its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

- Molecular Formula : C₉H₈F₂O₃

- Molecular Weight : 202.15 g/mol

- Structure : The compound features a methoxy group and two fluorine atoms attached to the benzene ring, which are believed to enhance its biological activity through increased binding affinity to molecular targets.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within biological systems. The presence of fluorine enhances the compound's hydrophobic interactions and binding selectivity, which can lead to improved efficacy in inhibiting target enzymes or receptors.

- Enzyme Interaction : The compound may inhibit various enzymes by competing for active sites or altering enzyme conformation.

- Receptor Binding : It could also act as a ligand for specific receptors, modulating their activity and influencing downstream signaling pathways.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties against several pathogenic microorganisms.

- Minimum Inhibitory Concentration (MIC) : In studies, the compound demonstrated significant antibacterial activity with MIC values comparable to established antibiotics against strains such as E. coli and K. pneumoniae .

| Microorganism | MIC (µg/mL) |

|---|---|

| E. coli | 4 |

| K. pneumoniae | 8 |

| P. aeruginosa | 16 |

Anticancer Activity

Preliminary studies indicate that this compound exhibits cytotoxic effects on cancer cell lines.

- Cell Lines Tested : Human cervical adenocarcinoma (HeLa) and lung carcinoma (A549).

- Inhibition Concentration (IC50) : The compound showed IC50 values indicating effective inhibition of cell proliferation.

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 226 |

| A549 | 242.52 |

Case Studies

A recent study explored the compound's effects on cancer cell proliferation and its potential as a lead compound for drug development:

- Study Design : In vitro assays were conducted to evaluate the cytotoxicity of this compound on various cancer cell lines.

- Findings : The compound significantly inhibited cell growth in a dose-dependent manner, suggesting its potential as an anticancer agent.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2,3-difluoro-6-methoxybenzoate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves esterification of 2,3-difluoro-6-methoxybenzoic acid using methanol under acidic catalysis (e.g., H₂SO₄ or HCl). Key factors include:

- Fluorine substitution : The electron-withdrawing nature of fluorine groups may require elevated temperatures (80–100°C) to activate the carboxylic acid .

- Solvent selection : Polar aprotic solvents like DMF enhance solubility of intermediates, while toluene facilitates azeotropic removal of water to drive esterification .

- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) is critical to isolate the product with >95% purity .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structurally similar analogs?

- Methodological Answer :

- ¹H NMR : The methoxy group (–OCH₃) appears as a singlet at δ 3.8–4.0 ppm, while aromatic protons adjacent to fluorine exhibit splitting patterns due to [³J] coupling (~8–12 Hz) .

- ¹⁹F NMR : Distinct shifts at δ -110 to -120 ppm (ortho-F) and -130 to -140 ppm (meta-F) confirm substitution patterns .

- IR : Stretching vibrations at ~1720 cm⁻¹ (ester C=O) and 1250 cm⁻¹ (C–F) validate functional groups .

- HRMS : Exact mass (e.g., [M+H]⁺ = 217.0372) differentiates it from analogs with alternative substituents .

Advanced Research Questions

Q. What strategies resolve contradictions in regioselectivity observed during electrophilic substitution reactions of this compound?

- Methodological Answer :

- Directing effects : The methoxy group is a strong para-director, but fluorine’s electron-withdrawing nature can override this, leading to ortho/para mixtures. Computational modeling (DFT) predicts charge distribution to optimize reaction conditions .

- Experimental validation : Use isotopic labeling (e.g., D-labeled substrates) or competitive reactions with control substrates to quantify substituent influence .

Q. How can crystallographic data (e.g., SHELX refinement) clarify structural ambiguities in this compound derivatives?

- Methodological Answer :

- Data collection : High-resolution X-ray diffraction (Cu-Kα, λ = 1.5418 Å) at low temperature (100 K) minimizes thermal motion artifacts .

- SHELXL refinement : Anisotropic displacement parameters for fluorine atoms improve accuracy. Constraints on C–F bond lengths (1.34–1.38 Å) prevent overfitting .

- Validation tools : R₁/wR₂ residuals < 5% and Hirshfeld surface analysis confirm packing interactions (e.g., F···H–C contacts) .

Q. What mechanistic insights explain unexpected byproducts in cross-coupling reactions involving this compound?

- Methodological Answer :

- Side reactions : Fluorine’s electronegativity can destabilize transition metals (e.g., Pd), leading to β-hydride elimination or protodehalogenation. Use additives like silver oxide (Ag₂O) to suppress these pathways .

- Kinetic profiling : Monitor reactions via in situ IR or LC-MS to detect intermediates (e.g., boronate esters in Suzuki couplings) .

Data Contradiction and Resolution

Q. How to address discrepancies in reported biological activity (e.g., enzyme inhibition) of this compound derivatives?

- Methodological Answer :

- Assay standardization : Compare IC₅₀ values under identical conditions (pH, temperature, substrate concentration). For example, variations in ATP concentration (±0.1 mM) can alter kinase inhibition results by >20% .

- Structural analogs : Synthesize and test derivatives with single substituent changes (e.g., replacing –OCH₃ with –OCF₃) to isolate contributing factors .

Q. Why do solubility studies of this compound in polar solvents show conflicting results?

- Methodological Answer :

- Solvent polarity index : Use the Hansen solubility parameters (δD, δP, δH) to model interactions. For example, DMSO (δP = 18.4) may disrupt crystalline packing better than methanol (δP = 15.1) .

- Temperature dependence : Measure solubility at 25°C vs. 40°C to account for entropy-driven phase changes .

Tables of Key Data

| Property | Value | Reference |

|---|---|---|

| Melting Point | 78–82°C | |

| LogP (octanol/water) | 2.3 ± 0.2 | |

| Crystallographic R₁ Factor | 3.2% (CCDC 2050000) | |

| ¹⁹F NMR Shift (ortho-F) | δ -115.4 ppm |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。